molecular formula C9H7NO3S B2520993 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid CAS No. 82152-06-5

2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid

Cat. No.: B2520993
CAS No.: 82152-06-5
M. Wt: 209.22
InChI Key: JNNXIBWXEGAIMV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing sulfur and nitrogen atoms. The compound is officially designated as this compound according to International Union of Pure and Applied Chemistry nomenclature standards, reflecting its structural composition of a benzoisothiazole core with a ketone at position 3 and an acetic acid substituent at position 2. Alternative systematic names recognized in chemical databases include (3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid and 2-(3-oxo-1,2-benzothiazol-2-yl)acetic acid, which represent different notational conventions for describing the same molecular structure.

The compound carries the Chemical Abstracts Service registry number 82152-06-5, which serves as its unique identifier in chemical databases worldwide. Additional nomenclature variations documented in scientific literature include 1,2-benzisothiazole-2(3H)-acetic acid, 3-oxo-, and 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid, reflecting the flexibility in describing the heterocyclic ring system. The systematic classification places this compound within the broader category of benzisothiazolone derivatives, specifically those bearing carboxylic acid functional groups that can participate in hydrogen bonding interactions.

The International Union of Pure and Applied Chemistry nomenclature emphasizes the benzoisothiazole ring system as the parent structure, with the acetic acid moiety treated as a substituent attached to the nitrogen atom at position 2 of the heterocycle. This naming convention clearly indicates the compound's membership in the benzoisothiazole class while distinguishing it from related benzothiazole derivatives that lack the internal oxygen atom characteristic of the isothiazole ring system.

Molecular Formula and Crystallographic Data

The molecular formula of this compound is C₉H₇NO₃S, with a molecular weight of 209.22 grams per mole. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System string C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)O and the International Chemical Identifier InChI=1S/C9H7NO3S/c11-8(12)5-10-9(13)6-3-1-2-4-7(6)14-10/h1-4H,5H2,(H,11,12).

Crystallographic analysis reveals that the compound crystallizes in the orthorhombic space group P2₁2₁2₁, belonging to the primitive lattice system with four molecules per unit cell. The unit cell parameters have been precisely determined through single-crystal X-ray diffraction measurements, providing fundamental data for understanding the solid-state structure. The crystal system exhibits three mutually perpendicular axes of different lengths, characteristic of the orthorhombic crystal class, which influences the packing efficiency and intermolecular interactions within the crystal lattice.

The molecular geometry analysis indicates that the benzoisothiazolone ring system maintains essential planarity, with a maximum deviation from the least-squares plane of 0.013 Ångströms. This planarity is crucial for the compound's ability to participate in π-π stacking interactions and influences its overall crystal packing behavior. The planar configuration of the heterocyclic core facilitates optimal overlap between adjacent molecules and contributes to the stability of the crystalline form.

Detailed crystallographic data obtained from high-resolution X-ray diffraction studies provide precise atomic coordinates and thermal parameters that describe the three-dimensional arrangement of atoms within the crystal structure. These measurements, typically conducted at low temperatures to minimize thermal motion effects, offer insights into bond lengths, bond angles, and torsional angles that define the molecular conformation in the solid state.

X-ray Diffraction Analysis of Crystal Packing Patterns

Single-crystal X-ray diffraction analysis has revealed detailed information about the crystal packing patterns and intermolecular interactions governing the solid-state structure of this compound. The crystal structure is dominated by a network of hydrogen bonding interactions that create one-dimensional chains extending along specific crystallographic directions. These hydrogen bonds primarily involve the carboxylic acid functional group, which serves as both a hydrogen bond donor through its hydroxyl group and an acceptor through its carbonyl oxygen atom.

The primary intermolecular interactions consist of O—H⋯O hydrogen bonds that link adjacent molecules into infinite chains along the crystallographic axis. These strong directional interactions create a supramolecular architecture that significantly influences the physical properties of the crystalline material. The hydrogen bonding network exhibits characteristic O⋯O distances and O—H⋯O angles that fall within the expected range for moderate to strong hydrogen bonds in carboxylic acid systems.

Secondary intermolecular interactions include weak C—H⋯O hydrogen bonds that provide additional stabilization to the crystal packing arrangement. These weaker interactions complement the primary hydrogen bonding network and contribute to the overall stability of the crystal structure. The combination of strong and weak hydrogen bonds creates a robust three-dimensional framework that determines the mechanical and thermal properties of the crystalline phase.

The crystal packing analysis reveals efficient space filling with molecules arranged to maximize intermolecular contact while minimizing steric repulsion. The benzoisothiazolone ring systems of adjacent molecules are positioned to allow for favorable π-π interactions, although these are secondary to the dominant hydrogen bonding patterns. The overall packing coefficient indicates effective utilization of available space within the unit cell, consistent with the density observed for organic molecular crystals.

Advanced diffraction techniques have enabled the determination of thermal parameters that describe the dynamic behavior of atoms within the crystal lattice. These parameters provide information about molecular motion and flexibility, which are important for understanding temperature-dependent properties and potential phase transitions in the crystalline material.

Comparative Structural Analysis with Benzothiazole and Isothiazole Derivatives

Comparative structural analysis of this compound with related benzothiazole and isothiazole derivatives reveals significant structural similarities and differences that influence their respective crystal packing behaviors and physical properties. The benzoisothiazole core structure shares fundamental characteristics with other members of this heterocyclic family, particularly in terms of ring planarity and electronic distribution, while the specific substitution pattern introduces unique features that distinguish it from closely related compounds.

Structural comparisons with other benzoisothiazolone derivatives documented in crystallographic databases show that the acetic acid substituent at position 2 creates a distinctive hydrogen bonding motif not observed in unsubstituted or differently substituted analogs. The presence of the carboxylic acid group significantly alters the intermolecular interaction patterns compared to compounds bearing alkyl or aryl substituents at the same position. This substitution effect demonstrates the critical role of functional group selection in determining solid-state properties.

The molecular conformation of the title compound exhibits similarities to related structures in terms of the benzoisothiazole ring geometry, with bond lengths and angles falling within expected ranges for this class of heterocycles. However, the torsional angle between the heterocyclic ring and the acetic acid substituent varies depending on the specific substitution pattern and crystal packing environment. These conformational differences highlight the flexibility of the linking methylene group and its response to different intermolecular interaction patterns.

Analysis of hydrogen bonding patterns across the benzothiazole and isothiazole family reveals that compounds containing carboxylic acid groups consistently form chain-like structures through O—H⋯O interactions, regardless of the specific heterocyclic core. This observation suggests that the hydrogen bonding capability of the carboxylic acid group dominates the crystal packing behavior, overriding potential differences arising from variations in the heterocyclic ring system.

Properties

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8(12)5-10-9(13)6-3-1-2-4-7(6)14-10/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNXIBWXEGAIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032072
Record name (3-Oxo-1,2-benzothiazol-2(3H)-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82152-06-5
Record name (3-Oxo-1,2-benzothiazol-2(3H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid
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Preparation Methods

Condensation Reaction with Chloroacetic Acid

The most widely reported laboratory method involves the condensation of benzo[d]isothiazol-3(2H)-one with chloroacetic acid. This reaction is typically conducted in an alkaline aqueous medium, utilizing sodium hydroxide (NaOH) as the base to deprotonate the chloroacetic acid and facilitate nucleophilic substitution.

Procedure :

  • Reactant Preparation : Benzo[d]isothiazol-3(2H)-one (1.0 equiv) is dissolved in a 1:1 mixture of water and ethanol.
  • Base Addition : Aqueous NaOH (2.0 equiv) is added dropwise to maintain a pH of 10–12.
  • Chloroacetic Acid Introduction : Chloroacetic acid (1.2 equiv) is introduced under vigorous stirring.
  • Reflux Conditions : The mixture is refluxed at 80–90°C for 6–8 hours to ensure complete conversion.
  • Workup : The solution is acidified to pH 2–3 using hydrochloric acid (HCl), precipitating the crude product.
  • Purification : Recrystallization from ethanol-water yields pure 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid.

Key Considerations :

  • Temperature Control : Elevated temperatures accelerate the reaction but may promote side reactions such as hydrolysis of the isothiazole ring.
  • Stoichiometry : Excess chloroacetic acid ensures complete consumption of the benzo[d]isothiazol-3(2H)-one, minimizing unreacted starting material.

Alternative Pathways: Oxidative Cyclization

An alternative approach involves oxidative cyclization of thioamide precursors. This method is less common but offers a route to access the isothiazole ring under milder conditions.

Procedure :

  • Thioamide Synthesis : Benzamide derivatives are treated with sulfurating agents (e.g., P₂S₅) to form thioamides.
  • Oxidative Cyclization : The thioamide undergoes cyclization in the presence of oxidizing agents like hydrogen peroxide (H₂O₂), forming the isothiazole core.
  • Acetic Acid Moiety Incorporation : Subsequent alkylation with bromoacetic acid introduces the acetic acid side chain.

Advantages :

  • Avoids harsh acidic conditions, preserving acid-sensitive functional groups.
  • Enables modular substitution on the benzamide precursor for derivative synthesis.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production prioritizes efficiency and reproducibility. Continuous flow reactors (CFRs) are employed to achieve precise control over reaction parameters, reducing variability and energy consumption.

Process Overview :

  • Reactant Feed : Benzo[d]isothiazol-3(2H)-one and chloroacetic acid are pumped into the CFR at controlled rates.
  • In-Line Mixing : A static mixer ensures homogeneous reactant distribution.
  • Temperature Zones : The CFR maintains distinct temperature zones (60°C for mixing, 85°C for reaction).
  • Real-Time Monitoring : pH and temperature sensors enable immediate adjustments, optimizing yield.

Benefits :

  • Scalability: CFRs accommodate high-throughput production without compromising product quality.
  • Reduced Waste: Precise stoichiometry minimizes excess reagent use.

Catalytic Methods

Heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), enhance reaction rates and selectivity. For example, H-ZSM-5 zeolite catalyzes the condensation reaction at lower temperatures (70°C), reducing energy costs.

Catalyst Recovery :

  • Post-reaction, the catalyst is filtered, regenerated via calcination, and reused for subsequent batches.

Reaction Mechanisms and Optimization

Mechanistic Insights

The condensation reaction proceeds via a nucleophilic substitution mechanism:

  • Deprotonation : NaOH deprotonates chloroacetic acid, forming a carboxylate anion.
  • Nucleophilic Attack : The carboxylate attacks the electrophilic carbon adjacent to the sulfur atom in benzo[d]isothiazol-3(2H)-one.
  • Ring Closure : Intramolecular cyclization forms the isothiazole ring, releasing HCl as a byproduct.

Side Reactions :

  • Hydrolysis : Prolonged reflux in aqueous media may hydrolyze the isothiazole ring to form benzamide derivatives.
  • Dimerization : Excess base can promote dimerization of chloroacetic acid, reducing yield.

Yield Optimization Strategies

Parameter Optimal Range Impact on Yield
Temperature 80–85°C Maximizes reaction rate without hydrolysis
pH 10–12 Ensures carboxylate anion availability
Reaction Time 6–8 hours Balances conversion and side reactions
Catalyst (H-ZSM-5) 5 wt% Reduces activation energy

Comparative Analysis of Synthesis Routes

Method Conditions Yield (%) Scalability Advantages Limitations
Laboratory Condensation Reflux, NaOH 70–75 Low Simple setup Energy-intensive, moderate yield
Oxidative Cyclization H₂O₂, 50°C 60–65 Moderate Mild conditions Multi-step, lower yield
Continuous Flow CFR, 85°C 85–90 High High throughput, consistent High initial investment
Catalytic (H-ZSM-5) 70°C, 5 wt% catalyst 80–85 High Energy-efficient Catalyst regeneration needed

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the sulfur atom in the isothiazole ring, yielding sulfoxides or sulfones.

Reagent Conditions Product Yield Reference
Hydrogen peroxide (H₂O₂)Room temperature, aqueous pHSulfoxide derivative60–75%
m-Chloroperbenzoic acidAcetone, 0°CSulfone derivative (1,1-dioxido form)85–90%

Key Findings :

  • Oxidation with dimethyldioxirane (DMD) in acetone efficiently produces the sulfone form (1,1-dioxido derivative) at sub-zero temperatures .

  • The sulfone derivative is more electrophilic, enhancing its reactivity in subsequent substitution reactions .

Reduction Reactions

Reduction targets the sulfur or carbonyl groups, generating thioethers or thiol derivatives.

Reagent Conditions Product Yield Reference
Lithium aluminum hydrideDry THF, refluxThioether50–60%
Sodium borohydride (NaBH₄)Methanol, room temperatureThiol derivative40–55%

Mechanistic Insight :

  • LiAlH₄ selectively reduces the carbonyl group adjacent to the isothiazole ring, while NaBH₄ targets sulfur-based functionalities.

Substitution Reactions

The acetic acid moiety and isothiazole ring participate in nucleophilic substitutions.

Esterification

Reaction with alcohols or alkyl halides forms esters, critical for modifying bioavailability.

Reagent Conditions Product Yield Reference
Bromoacetic acidNaOH, refluxEthyl 2-(3-oxobenzo[d]isothiazol-2-yl)acetate67%
Sulfuric acid + ROH100°C, 24 hoursAlkyl esters (e.g., methyl, ethyl)70–96%

Example :

  • Hydrolysis of the nitrile derivative 2 with concentrated H₂SO₄ and methanol yields methyl esters with >90% purity .

Amidation

Coupling with amines produces bioactive amides.

Reagent Conditions Product Yield Reference
EDCI/HOBtDMF, room temperatureN-substituted phenylacetamides67–75%
Substituted anilinesRT, 24 hoursAntimicrobial/anti-inflammatory amides69–74%

Case Study :

  • Reaction with p-toluidine forms 4a (2-(3-oxobenzo[d]isothiazol-2-yl)-N-(p-tolyl)acetamide), showing potent anti-inflammatory activity (IC₅₀ = 12 µM against IL-6) .

Cyclization and Ring-Opening Reactions

The isothiazole ring participates in cycloadditions or ring-opening under acidic/basic conditions.

Reagent Conditions Product Application Reference
HCl (concentrated)RefluxBenzo[d]isothiazol-3(2H)-oneAntibacterial precursors
Grignard reagentsDry ether

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid exhibit promising anticancer properties. For instance, a study synthesized various derivatives and evaluated their cytotoxic effects against hepatic cancer cells. The results indicated that certain esters derived from this compound showed significant cytotoxic activity, with one ester demonstrating the highest activity compared to others tested .

Anti-inflammatory Effects

The compound has been extensively studied for its anti-inflammatory properties. In vitro tests revealed that it effectively inhibits pro-inflammatory cytokines such as IL-6 and TNF-α. A detailed investigation found that specific derivatives exhibited excellent anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of the compound's derivatives was evaluated through various assays. Some esters demonstrated strong antioxidant activities, which are crucial for protecting cells from oxidative stress and related diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against both Gram-positive and Gram-negative bacteria. The results indicated that several derivatives possess notable antibacterial properties, suggesting their potential use in developing new antibiotics .

Case Study 1: Synthesis and Evaluation of Anticancer Compounds

A recent publication described the synthesis of several derivatives of this compound and their evaluation against hepatic cancer cell lines. The study highlighted the structure-activity relationship (SAR) and identified key functional groups responsible for enhanced anticancer activity. The most active compounds were further tested for their mechanism of action, revealing apoptosis induction in cancer cells .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory potential of this compound, researchers utilized a model of liver damage induced by carbon tetrachloride (CCl4). The treatment with specific derivatives significantly reduced the levels of IL-6 and TNF-α, showcasing their therapeutic potential in managing liver inflammation .

Comparative Data Table

Activity Type Tested Compounds Activity Level Reference
AnticancerEsters derived from this compoundHigh cytotoxicity against hepatic cancer cells
Anti-inflammatorySelected derivativesSignificant inhibition of IL-6 and TNF-α
AntioxidantVarious estersStrong antioxidant activity
AntimicrobialDerivativesNotable antibacterial effects against Gram-positive/negative bacteria

Mechanism of Action

The mechanism of action of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituent Key Functional Group Planarity of Ring Reference
Title Compound Acetic acid –COOH Yes
Methyl 2-hydroxypropanoate derivative Methyl ester, hydroxyl –COOCH3, –OH Yes
2-Phenethylbenzo[d]isothiazol-3(2H)-one Phenethyl –CH2CH2Ph Yes
Ethyl 2-(1,1-dioxido)acetate Ethyl ester, sulfone –COOCH2CH3, –SO2 Yes

Antiviral and Antimicrobial Activity

  • Title Compound Derivatives :
    • 4p (triazole-linked acetic acid): Inhibits Dengue and West Nile virus proteases (75% yield; IC50 = 8.2 µM for DENV2) .
    • N-(3-hydroxyadamantyl)acetamide : Potent Sortase A inhibitor (Staphylococcus aureus), with low cytotoxicity (NIH/3T3 cells) .
  • Analogues :
    • 2-Phenethylbenzo[d]isothiazol-3(2H)-one : Exhibits antifungal activity but lacks the carboxylic acid group, reducing solubility .
    • Ester Derivatives (e.g., 3a–g) : Moderate antibacterial activity (MIC = 32–128 µg/mL) vs. Gram-positive bacteria .

Reactivity in Chemical Assays

  • The title compound’s acetic acid group enables conjugation with amines (e.g., adamantane derivatives) via carbodiimide coupling .
  • Cyclic Sulfenamides : Reactivity with dimedone (kobs = 0.03 min⁻¹) is 30-fold slower than analogues with bulkier substituents, emphasizing substituent effects on reaction rates .

Biological Activity

2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid, a compound belonging to the isothiazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a five-membered sulfur-containing heterocycle, which is characteristic of isothiazoles. Its structure is critical for its biological activity, as the unique arrangement of electronegative heteroatoms allows for interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The compound has been shown to possess antibacterial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents. For instance, studies have demonstrated that related compounds display high antibacterial activity against various pathogens .

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and melanoma (A-375). For example, one study reported an IC50 value of 175 ± 3.2 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like methotrexate .

3. Antiviral Activity
Recent findings suggest that benzisothiazolone derivatives, which include this compound, may act as antiviral agents. Specifically, they have shown effectiveness against HIV-1 replication with EC50 values below 1.0 µM in cellular assays without inducing cytotoxicity . The mechanism involves inhibiting reverse transcriptase activity, which is crucial for viral replication.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to inhibition of cell proliferation in cancer cells.
  • Disruption of Cellular Processes : It may disrupt key cellular processes such as DNA replication and protein synthesis in pathogens, contributing to its antimicrobial effects.
  • Targeting Specific Receptors : The unique structure allows it to bind selectively to receptors or enzymes critical for the survival of cancer cells or pathogens.

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of several benzisothiazolone derivatives, including the target compound, against cancer cell lines. Results showed that these compounds could significantly reduce cell viability at low concentrations compared to traditional chemotherapeutics .
  • Antimicrobial Evaluation : Another study utilized disk diffusion methods to assess the antibacterial properties of synthesized derivatives. Compounds derived from this compound exhibited zones of inhibition against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AntibacterialVarious pathogensVaries (high activity)
AntifungalFungal strainsVaries
AnticancerMCF-7 (breast cancer)175 ± 3.2 µM
AntiviralHIV-1< 1.0 µM

Q & A

Q. What are the standard synthetic routes for 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid, and how can reaction conditions be optimized for yield?

The compound is synthesized via nucleophilic substitution. A typical method involves reacting benzo[d]isothiazol-3(2H)-one with chloroacetic acid in aqueous NaOH under ice-cooling, followed by acidification to pH 1–2. The reaction yield (~50%) can be improved by controlling stoichiometry (1:1 molar ratio of reactants), maintaining low temperatures (0–5°C), and extending reaction time to 4.5 hours. Recrystallization from dimethylformamide (DMF)-water mixtures produces high-purity crystals for structural studies . Alternative routes using tert-butyl bromoacetate or ethyl bromoacetate with triethylamine in organic solvents (e.g., dichloromethane) may improve scalability .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

X-ray crystallography reveals a planar benzoisothiazolone ring (maximum deviation: 0.013 Å) linked via O–H⋯O hydrogen bonds to form 1D chains along the [010] direction. Weak C–H⋯O interactions further stabilize the lattice. Hydrogen-bonding parameters include O⋯O distances of 2.65–2.70 Å and angles of 168–172°, consistent with strong intermolecular cohesion. These structural insights guide co-crystal engineering for enhanced solubility or stability .

Advanced Research Questions

Q. How does this compound serve as a building block for Gram-positive bacterial Sortase A (SrtA) inhibitors?

The compound’s carboxylic acid group enables conjugation with adamantane derivatives (e.g., 3-amino-5,7-dimethyladamantan-1-ol) via carbodiimide-mediated coupling. The resulting N-(3-hydroxy-5,7-dimethyladamantan-1-yl)acetamide derivative exhibits SrtA inhibition (IC₅₀ = 3.9 µM) by covalently binding to the active-site cysteine (C184) via a disulfide bridge. Structural optimization involves:

  • Varying linker length to enhance hydrophobic interactions with SrtA’s β6/β7 loop.
  • Introducing substituents at positions 4–6 of the benzisothiazolone ring to improve selectivity. This rational design reduced MIC values against S. aureus and S. epidermidis to 8 µg/mL, demonstrating 10-fold potency improvement over initial hits .

Q. What methodologies are used to assess the inhibitory activity of derivatives against S. aureus Sortase A?

A FRET-based high-throughput screening (HTS) assay employs a peptide substrate (LPETG motif) labeled with 5-carboxyfluorescein (FAM) and 4-nitrophenylalanine. SrtAΔN59 (residues 60–206) is incubated with inhibitors, and fluorescence emission at 535 nm (λₑₓ = 485 nm) is monitored. The Z’ factor (0.82) confirms assay robustness. Dose-response curves (0.1–400 µg/mL) are analyzed to calculate IC₅₀ values. Secondary validation includes:

  • MIC Testing : Broth microdilution in 96-well plates (OD₆₀₀ measurement after 24 h).
  • Cytotoxicity Assays : MTT-based viability tests on NIH/3T3 fibroblasts (IC₅₀ = 8.1 µg/mL for lead compound) .

Q. How can researchers address contradictions in biological activity data for benzisothiazolone derivatives?

Variability in MIC or IC₅₀ values may arise from:

  • Strain-Specific Resistance : Test multiple clinical isolates (e.g., MRSA, VRSA).
  • Assay Conditions : Standardize inoculum density (OD₆₀₀ = 0.1, ~1.2 × 10⁸ CFU/mL) and solvent controls (≤1% DMSO).
  • Batch Consistency : Use HPLC (≥95% purity) and NMR to verify compound integrity. Triplicate experiments with error margins (±SD) and statistical analysis (e.g., ANOVA) are critical for reproducibility .

Q. What strategies are employed to derivatize this compound for enhanced bioactivity?

Key derivatization approaches include:

  • Esterification : React with ethyl bromoacetate to form tert-butyl or ethyl esters, improving cell permeability .
  • Amidation : Couple with amines (e.g., adamantane derivatives) via EDC/HOBt activation, enhancing target affinity .
  • Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for antiviral applications . Derivatives are screened for antibacterial, antifungal, or protease inhibitory activity, with SAR studies guiding further optimization .

Q. How is cytotoxicity evaluated for benzisothiazolone-based inhibitors, and what alternatives exist to MTT assays?

The MTT assay measures mitochondrial reductase activity in NIH/3T3 fibroblasts after 48-hour exposure. Data normalized to untreated controls yield IC₅₀ values. Alternatives include:

  • Resazurin Assay : Fluorescence-based detection of metabolic activity.
  • LDH Release : Quantifies membrane integrity via lactate dehydrogenase leakage.
  • Caspase-3/7 Activation : Apoptosis-specific readouts for mechanistic toxicity studies .

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